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Executive Summary
The 2-amino-chromen-4-one scaffold represents a privileged structure in medicinal chemistry,

distinct from its naturally occurring flavonoid counterparts by the presence of a primary amino

group at the C2 position. Unlike the widely distributed 2-phenylchromones (flavones), the 2-

amino variants are primarily synthetic, offering unique electronic properties that facilitate

hydrogen bonding and pi-stacking interactions within enzyme active sites.

This class of compounds has emerged as a potent chemotype for anticancer (specifically ATR

and PI3K kinase inhibition), anti-inflammatory (COX-2 selectivity), and neuroprotective

applications. This guide analyzes the structural determinants of these activities and provides

validated protocols for their synthesis and evaluation.
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The core structure is a benzopyran-4-one fused ring system. The defining feature is the

exocyclic amine at position 2, which serves as a critical hydrogen bond donor/acceptor in

ligand-receptor binding.

Synthetic Challenges & Solutions
Direct amination of the chromone core is difficult due to the electrophilic nature of the pyrone

ring. Consequently, the most robust synthetic strategies involve cyclization of pre-functionalized

precursors.

Primary Synthetic Route: The Nitrile-Ester Condensation The most reliable method for

generating the parent 2-aminochromone core involves the condensation of salicylic esters with

acetonitrile anions, followed by acid-mediated cyclization.

Step-by-Step Mechanism:

Nucleophilic Attack: The anion of acetonitrile (generated by strong bases like LDA or

LiHMDS) attacks the ester carbonyl of methyl salicylate.

Intermediate Formation: Formation of

-ketonitrile (3-(2-hydroxyphenyl)-3-oxopropanenitrile).

Cyclization: Acid-catalyzed intramolecular attack of the phenol oxygen onto the nitrile carbon.

Tautomerization: The resulting imino-ether tautomerizes to the stable 2-amino-chromen-4-

one.

Visualization of Synthetic Workflow
The following diagram illustrates the "Methyl Salicylate Route," a self-validating protocol

ensuring high regioselectivity.
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Caption: Figure 1. Regioselective synthesis of 2-amino-chromen-4-one via β-ketonitrile

intermediate.

Pharmacological Profiles & Mechanisms[1][2][3]
Anticancer Activity: ATR Kinase Inhibition
The most significant recent finding is the ability of 2-aminochromone derivatives to inhibit ATR

(Ataxia Telangiectasia and Rad3-related) kinase. ATR is a master regulator of the DNA

Damage Response (DDR).[1][2]

Mechanism: In cancer cells with high replication stress, ATR stabilizes stalled replication

forks. 2-Aminochromones bind to the ATP-binding pocket of ATR.

Therapeutic Outcome: Inhibition prevents the phosphorylation of Chk1 (Checkpoint Kinase

1), forcing the cell to enter mitosis with damaged DNA, leading to mitotic catastrophe and

apoptosis (Synthetic Lethality).

Neuroprotection: AChE Inhibition
Derivatives substituted at the C3 position (e.g., with benzyl groups) show dual inhibition of

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The 2-amino group interacts

with the peripheral anionic site (PAS) of the enzyme, blocking amyloid-beta aggregation.

Visualization of ATR Signaling Pathway
The diagram below maps the intervention point of 2-aminochromone derivatives within the DNA

damage response network.
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Caption: Figure 2.[3] Mechanism of Action: 2-Aminochromones block ATR-mediated DNA

repair, inducing apoptosis.

Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 2-aminochromones is tightly governed by substituents at positions 3,

6, and 7. The following table synthesizes data from multiple kinase and enzyme inhibition
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studies.

Position Substituent (R) Effect on Activity Mechanistic Insight

C2 (Amino) -NH₂ (Free) Essential

Critical H-bond donor

for ATP-binding

pockets (Kinases) and

PAS (AChE).

C2 (Amino) -NH-Acyl / -NH-Alkyl Reduced

Steric hindrance often

abolishes kinase

affinity; acceptable for

some antimicrobial

targets.

C3 -CN (Cyano) Enhanced

Increases

electrophilicity;

common in

antimicrobial

derivatives.

C3 -Benzothiazole High Potency

Enhances pi-stacking

in ATR kinase active

sites; improves

lipophilicity.

C6 / C7 -F, -Cl (Halogens) Enhanced

Improves metabolic

stability and lipid

solubility; Halogen

bonding with enzyme

residues.

C6 / C7 -OMe (Methoxy) Variable

Can improve solubility

but may be

metabolically labile

(O-demethylation).
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Synthesis of 2-Amino-3-cyano-chromen-4-one
A robust protocol for generating a functionalized scaffold suitable for further derivation.

Reagents:

Salicylaldehyde (10 mmol)

Malononitrile (10 mmol)

Catalyst: Piperidine or L-Proline (10 mol%)

Solvent: Ethanol (20 mL)

Procedure:

Setup: In a 50 mL round-bottom flask, dissolve salicylaldehyde and malononitrile in ethanol.

Initiation: Add the piperidine catalyst dropwise.

Reaction: Stir at room temperature for 30 minutes. A solid precipitate will form. Note: For the

4-one (ketone) specifically, an oxidation step or starting from the ester (as in Section 2.1) is

required. However, this protocol yields the 2-amino-3-cyano-4H-chromene, which is rapidly

oxidized to the chromone in situ if air/oxidant is present, or via the ester route below.

Refined Protocol for Pure 2-Amino-Chromen-4-one (The "Ester Route"):

Condensation: To a solution of methyl salicylate (1.52 g, 10 mmol) in anhydrous THF (20 mL)

at -78°C, add LiHMDS (1.0 M in THF, 22 mL). Stir for 30 min.

Addition: Add acetonitrile (0.6 mL, 12 mmol) dropwise. Allow to warm to RT and stir for 12 h.

Quench: Quench with 1N HCl. Extract with EtOAc to obtain 3-(2-hydroxyphenyl)-3-

oxopropanenitrile.

Cyclization: Reflux the intermediate in glacial acetic acid with a catalytic amount of H₂SO₄ for

2 hours.

Purification: Neutralize with NaHCO₃, filter the precipitate, and recrystallize from ethanol.
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Validation: 1H NMR (DMSO-d6): Singlet at δ 6.2 ppm (H-3), Broad singlet at δ 7.5 ppm

(NH₂).

In Vitro ATR Kinase Assay
Objective: Determine IC50 of derivatives against ATR.

Enzyme System: Recombinant ATR/ATRIP complex.

Substrate: p53-derived peptide (Ser15).

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol: Incubate compound (0.1 nM – 10 µM) with ATR enzyme and ATP (Km

concentration) for 60 min. Add detection antibody. Read fluorescence ratio (665 nm/620 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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